2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a sulfanyl linker bridging the triazole core and the acetamide moiety. The triazole ring is substituted at position 4 with an amino group and at position 5 with a 4-methoxyphenyl group. The acetamide nitrogen is further functionalized with a 3,5-dimethoxyphenyl substituent.
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-6-4-12(5-7-14)18-22-23-19(24(18)20)29-11-17(25)21-13-8-15(27-2)10-16(9-13)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
YBESCKXMDYEOAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ringThe final step involves the acylation of the triazole derivative with 3,5-dimethoxyphenyl acetic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural variations among analogs include substitutions on the triazole ring, acetamide nitrogen, and aromatic rings. Below is a comparative analysis:
Pharmacological Activity
- Antiviral Potential: The target compound’s 3,5-dimethoxyphenyl group may enhance binding to hydrophobic enzyme pockets, similar to AM33’s 4-methoxyphenyl group, which showed nanomolar inhibition of HIV-1 reverse transcriptase .
- Anti-inflammatory/Anti-exudative Activity : Methoxy groups are associated with reduced cytotoxicity and improved anti-exudative effects. For example, furan-2-yl analogs () showed 30–50% greater efficacy than diclofenac in edema models .
- Physical Properties: The 3,5-dimethoxy substitution likely increases melting point and crystallinity compared to monosubstituted analogs (e.g., AM33), aligning with trends observed in nitro- and acetyl-substituted derivatives () .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy substituents improve metabolic stability and binding to targets like reverse transcriptase .
- Steric Effects: The 3,5-dimethoxy configuration may hinder enzymatic degradation compared to monosubstituted analogs .
- Hydrophobic Interactions : Bulky aryl groups (e.g., 4-nitrophenyl in AM31) enhance potency but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
